molecular formula C18H21FN2O2S B2721605 4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797860-00-4

4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2721605
CAS No.: 1797860-00-4
M. Wt: 348.44
InChI Key: GNMULHBGSAWLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide ( 1797860-00-4) is a chemical compound with the molecular formula C18H21FN2O2S and a molecular weight of 348.4 g/mol . This benzenesulfonamide derivative is supplied for research purposes and is not intended for diagnostic or therapeutic uses. While specific biological data for this exact molecule is limited in the public domain, benzenesulfonamide scaffolds are recognized in medicinal chemistry for their versatile applications. Structurally related N-sulfonyl compounds are frequently investigated as key scaffolds in drug discovery, with studies highlighting their potential as inhibitors for various enzymatic targets . For instance, some N-sulfonyl tetrahydroisoquinoline derivatives have been explored for their potential anticancer properties, and benzenesulfonamide groups are common in the design of enzyme inhibitors . Researchers value this compound as a building block for the synthesis and exploration of novel bioactive molecules. This product is strictly labeled For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-14-12-17(9-10-18(14)19)24(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMULHBGSAWLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Sulfonic Acid

4-Fluoro-3-methylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions to yield 4-fluoro-3-methylbenzenesulfonyl chloride. This intermediate is highly reactive and serves as the electrophilic partner in subsequent amidation reactions.

Reaction Conditions

  • Reagents: PCl₅ (1.2 equiv), toluene, 80°C, 4 h
  • Yield: ~85%

Amidation with Ammonia

The sulfonyl chloride is reacted with aqueous ammonia or ammonium hydroxide to form the primary sulfonamide. This step is critical for introducing the nitrogen center that will later couple with the pyrrolidine moiety.

Optimization Insight

  • Excess ammonia (2.5 equiv) ensures complete conversion.
  • Low temperatures (0–5°C) minimize side reactions such as hydrolysis.

Preparation of (1-Phenylpyrrolidin-2-yl)methylamine

The (1-phenylpyrrolidin-2-yl)methylamine fragment is synthesized through cyclization and functionalization strategies. Key methods include reductive amination, hydrogenation, and ring-closing metathesis.

Reductive Amination of Succindialdehyde

Succindialdehyde undergoes reductive amination with aniline and sodium cyanoborohydride (NaBH₃CN) to form 1-phenylpyrrolidine. Subsequent formylation and reduction yield the target amine.

Procedure

  • Cyclization:
    • Aniline (1 equiv), succindialdehyde (1 equiv), NaBH₃CN (1.5 equiv), methanol, 25°C, 12 h
    • Yield: 78%
  • Formylation:
    • 1-Phenylpyrrolidine is treated with formic acid and acetic anhydride to introduce a formyl group at the 2-position.
  • Reduction:
    • LiAlH₄ reduces the formyl group to a hydroxymethyl intermediate, which is then converted to the amine via a Gabriel synthesis.

Hydrogenation of Nitro Precursors

Nitro-containing precursors, such as methyl 4-nitro-3-phenylbutyrate, are hydrogenated over Raney nickel to form pyrrolidine derivatives. This method is scalable and avoids harsh reducing agents.

Example

  • Substrate: Methyl 4-nitro-3-phenylbutyrate
  • Conditions: H₂ (1 atm), Raney Ni, ethanol, 25°C, 3 h
  • Yield: 82%

Coupling Strategies

The final step involves coupling the sulfonamide core with the pyrrolidine-methylamine fragment. Two primary methods are employed: nucleophilic substitution and direct amidation.

Nucleophilic Substitution

The sulfonamide nitrogen attacks a halogenated pyrrolidine derivative (e.g., (1-phenylpyrrolidin-2-yl)methyl bromide) in the presence of a base such as triethylamine (Et₃N).

Reaction Conditions

  • Base: Et₃N (3 equiv)
  • Solvent: THF, 110°C, 20 h
  • Yield: 78%

Direct Amidation

4-Fluoro-3-methylbenzenesulfonyl chloride reacts directly with (1-phenylpyrrolidin-2-yl)methylamine in dichloromethane (DCM) at 0°C. This method avoids intermediate isolation and improves overall efficiency.

Optimization Data

Parameter Optimal Value
Temperature 0–5°C
Reaction Time 2 h
Solvent DCM
Yield 89%

Alternative Synthetic Routes

Automated Negishi Coupling

Recent advances in flow chemistry enable the use of Negishi coupling to assemble complex sulfonamides. Organozinc reagents derived from alkyl halides couple with aryl halides in the presence of Pd catalysts.

Advantages

  • High functional group tolerance
  • Scalable for library synthesis

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and coupling steps, reducing reaction times from hours to minutes. For example, forming the pyrrolidine ring via microwave-assisted reductive amination achieves 90% yield in 15 minutes.

Analytical Characterization

Critical characterization data for 4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide include:

  • Molecular Formula: C₁₈H₂₁FN₂O₂S
  • Molecular Weight: 348.4 g/mol
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.80 (dd, J = 8.84, 2.27 Hz, 1H), 7.49 (d, J = 5.05 Hz, 1H), 3.40–3.48 (m, 1H)

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal Benzenesulfonamides ()

Compounds such as 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives exhibit antifungal activity against Candida albicans (MIC: ≤6.2–25 µg/mL). Key structural and functional differences compared to the target compound include:

  • Substituent Position: The antifungal derivatives have a 4-chloro-5-methyl substitution pattern, whereas the target compound has 4-fluoro-3-methyl.
  • N-Substituent: The antifungal compounds feature a phthalazinone-imino group, which contributes to π-π stacking and hydrogen bonding. In contrast, the target’s (1-phenylpyrrolidin-2-yl)methyl group introduces conformational flexibility and basicity from the pyrrolidine ring, possibly altering membrane permeability or metabolic stability .

Table 1: Antifungal Activity vs. Structural Features

Compound Class Substituents MIC Range (µg/mL) Key Structural Advantage
Antifungal Derivatives () 4-Cl, 5-Me, phthalazinone ≤6.2–25 Rigid phthalazinone enhances target binding
Target Compound 4-F, 3-Me, pyrrolidine N/A Flexible pyrrolidine improves pharmacokinetics
α-Branched N-Sulfonyl Amines ()

Rhodium-catalyzed synthesis of α-branched sulfonamides like 4-fluoro-N-((3-methyl-2-(pyridin-2-yl)phenyl)(phenyl)methyl)benzenesulfonamide (S3) highlights:

  • Synthetic Methodology : The target compound’s synthesis may require distinct strategies (e.g., reductive amination) compared to Rh-catalyzed C–C bond formation used for S3. Reaction efficiency and scalability could vary significantly.
  • This difference may influence interactions with enzymes or receptors .
Chromenone-Pyrazolopyrimidine Derivatives ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a sulfonamide group but differs in:

  • Core Heterocycles: The chromenone-pyrazolopyrimidine system in ’s compound introduces planar aromaticity and hydrogen-bonding sites, contrasting with the target’s simpler benzene-pyrrolidine framework.
  • Physical Properties : ’s compound has a molecular weight of 589.1 g/mol and melting point (175–178°C), suggesting higher rigidity. The target compound’s smaller size and flexible pyrrolidine may lower melting point and enhance solubility .

Key Research Findings and Implications

  • Substituent Effects : Fluorine at the 4-position (target) vs. chlorine () may reduce toxicity and improve metabolic stability.
  • N-Substituent Design : The pyrrolidine-phenyl group in the target compound could offer advantages in blood-brain barrier penetration compared to bulkier substituents in S3 ().
  • Synthetic Feasibility : The absence of transition-metal catalysis (unlike ) may simplify the target’s synthesis but require optimization for yields.

Biological Activity

4-Fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide, with the molecular formula C18_{18}H21_{21}FN2_2O2_2S and a molecular weight of 348.44 g/mol, is a sulfonamide compound notable for its structural complexity and potential biological applications. This compound features a fluorine atom, a methyl group, and a sulfonamide moiety, which may influence its interactions with biological targets, making it a candidate for drug development and other scientific investigations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the benzenesulfonamide core
  • Introduction of the fluorine and methyl groups
  • Attachment of the phenylpyrrolidinyl moiety through reductive amination

These synthetic routes may utilize nucleophilic substitution reactions to introduce the fluorine atom and amidation reactions to form the sulfonamide bond. The compound's structure, characterized by a five-membered nitrogen-containing pyrrolidine ring, enhances its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, studies suggest that compounds with similar structures may exhibit enzyme inhibition or receptor binding capabilities, which are crucial for therapeutic applications.

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, and derivatives like this compound could exhibit similar effects against bacterial strains.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, although detailed studies are required to elucidate the specific pathways involved in its action .

Research Findings and Case Studies

Several studies have investigated the biological implications of sulfonamide compounds:

  • Inhibition Studies : In vitro assays have shown that compounds structurally related to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential utility in metabolic disorders .
  • Cell Viability Assays : Research on related compounds has demonstrated varying degrees of cytotoxicity in cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in human cancer cells at micromolar concentrations .
  • Genotoxicity Testing : While comprehensive genotoxicity data for this specific compound is lacking, related studies have reported mixed results regarding the genotoxic potential of sulfonamides. Some compounds have shown weak genotoxic effects in mammalian cell assays, necessitating further investigation into the safety profile of this compound .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other sulfonamide derivatives:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC18_{18}H21_{21}FN2_2O2_2S348.44 g/molPotential enzyme inhibition; cytotoxic effects
SulfanilamideC7_{7}H9_{9}N3_3O2_2S173.23 g/molAntibacterial activity; low toxicity
TrimethoprimC14_{14}H18_{18}N4_4O3_3S290.38 g/molAntimicrobial; inhibits dihydrofolate reductase

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios. highlights DoE for optimizing diazomethane synthesis, applicable here .
  • Monitor intermediates via HPLC or LC-MS to identify side products (e.g., over-sulfonylation).

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the pyrrolidine and sulfonamide moieties. provides a template for interpreting split patterns in sulfonamides (e.g., NH proton at δ 10.20 ppm) .
    • 19F NMR : Confirm fluorine substitution at the 4-position (typically δ -110 to -120 ppm).
  • X-ray Crystallography : Single-crystal analysis (e.g., ) resolves stereochemistry and confirms the spatial arrangement of the phenylpyrrolidine and sulfonamide groups. Use SHELX or OLEX2 for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.